molecular formula C11H23NO2Si B6606327 tert-butyl3-(trimethylsilyl)azetidine-1-carboxylate CAS No. 2825011-65-0

tert-butyl3-(trimethylsilyl)azetidine-1-carboxylate

Cat. No.: B6606327
CAS No.: 2825011-65-0
M. Wt: 229.39 g/mol
InChI Key: KJYWCSADDJNKMN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in organic chemistry due to their unique structural properties and reactivity. The tert-butyl and trimethylsilyl groups in this compound provide steric protection and influence its reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

The synthesis of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be achieved through several routes. One common method involves the reaction of azetidine-1-carboxylate with tert-butyl and trimethylsilyl reagents under controlled conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, alkoxides, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate involves its reactivity as an azetidine derivative. The compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The tert-butyl and trimethylsilyl groups influence its binding affinity and specificity, allowing it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

tert-Butyl 3-(trimethylsilyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

The uniqueness of tert-butyl 3-(trimethylsilyl)azetidine-1-carboxylate lies in its specific functional groups, which offer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl 3-trimethylsilylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)14-10(13)12-7-9(8-12)15(4,5)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWCSADDJNKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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